molecular formula C13H19N3O B14118887 N,4-Dimethyl-3-(piperazin-1-yl)benzamid CAS No. 1018569-97-5

N,4-Dimethyl-3-(piperazin-1-yl)benzamid

Cat. No.: B14118887
CAS No.: 1018569-97-5
M. Wt: 233.31 g/mol
InChI Key: RECSPIZGRBTPEC-UHFFFAOYSA-N
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Description

N,4-Dimethyl-3-(piperazin-1-yl)benzamid is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a piperazine moiety and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Dimethyl-3-(piperazin-1-yl)benzamid typically involves the reaction of 4-dimethylaminobenzoyl chloride with piperazine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for mixing, reaction control, and purification. The use of continuous flow reactors could also be considered to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N,4-Dimethyl-3-(piperazin-1-yl)benzamid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,4-Dimethyl-3-(piperazin-1-yl)benzamid has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,4-Dimethyl-3-(piperazin-1-yl)benzamid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, making the compound a candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-(piperazin-1-yl)phenyl)benzamide
  • N-(4-Dimethylaminophenyl)piperazine
  • 3-(Piperazin-1-yl)-1,2-benzothiazole

Uniqueness

N,4-Dimethyl-3-(piperazin-1-yl)benzamid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both dimethyl and piperazine groups allows for versatile interactions with various molecular targets, enhancing its potential as a pharmacological agent .

Properties

CAS No.

1018569-97-5

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

N,4-dimethyl-3-piperazin-1-ylbenzamide

InChI

InChI=1S/C13H19N3O/c1-10-3-4-11(13(17)14-2)9-12(10)16-7-5-15-6-8-16/h3-4,9,15H,5-8H2,1-2H3,(H,14,17)

InChI Key

RECSPIZGRBTPEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC)N2CCNCC2

Origin of Product

United States

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